Ethyl 4-{(3,3-diethoxy-2-hydroxypropyl)[(4-methylphenyl)sulfonyl]amino}benzoate
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Overview
Description
Ethyl 4-{(3,3-diethoxy-2-hydroxypropyl)[(4-methylphenyl)sulfonyl]amino}benzoate is a complex organic compound with the molecular formula C23H31NO7S. This compound is known for its unique structural features, which include a benzoate ester, a sulfonamide group, and a diethoxy-hydroxypropyl moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{(3,3-diethoxy-2-hydroxypropyl)[(4-methylphenyl)sulfonyl]amino}benzoate typically involves multiple steps. One common method starts with the reaction of 4-aminobenzoic acid with 4-methylbenzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 3,3-diethoxy-2-hydroxypropyl bromide under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{(3,3-diethoxy-2-hydroxypropyl)[(4-methylphenyl)sulfonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethoxy groups can be substituted with other alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various alkoxy derivatives.
Scientific Research Applications
Ethyl 4-{(3,3-diethoxy-2-hydroxypropyl)[(4-methylphenyl)sulfonyl]amino}benzoate is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-{(3,3-diethoxy-2-hydroxypropyl)[(4-methylphenyl)sulfonyl]amino}benzoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, potentially inhibiting their activity. The ester and hydroxyl groups may also play a role in binding to proteins and other biomolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-{(4-methylphenyl)sulfonylamino}benzoate
- Ethyl 4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoate
- Methyl 2-hydroxy-4-{2-hydroxy-3-[3-hydroxy-4-(methoxycarbonyl)phenoxy]propoxy}benzoate
Uniqueness
Ethyl 4-{(3,3-diethoxy-2-hydroxypropyl)[(4-methylphenyl)sulfonyl]amino}benzoate is unique due to its combination of a benzoate ester, sulfonamide group, and diethoxy-hydroxypropyl moiety. This combination imparts distinct chemical properties, making it valuable in various research applications.
Properties
CAS No. |
5433-15-8 |
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Molecular Formula |
C23H31NO7S |
Molecular Weight |
465.6 g/mol |
IUPAC Name |
ethyl 4-[(3,3-diethoxy-2-hydroxypropyl)-(4-methylphenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C23H31NO7S/c1-5-29-22(26)18-10-12-19(13-11-18)24(16-21(25)23(30-6-2)31-7-3)32(27,28)20-14-8-17(4)9-15-20/h8-15,21,23,25H,5-7,16H2,1-4H3 |
InChI Key |
AMCFRLYHGIADQW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(CN(C1=CC=C(C=C1)C(=O)OCC)S(=O)(=O)C2=CC=C(C=C2)C)O)OCC |
Origin of Product |
United States |
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